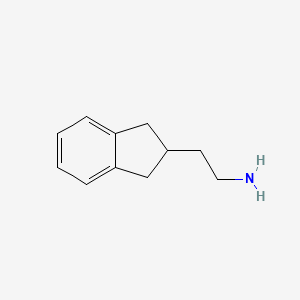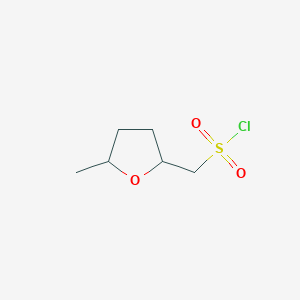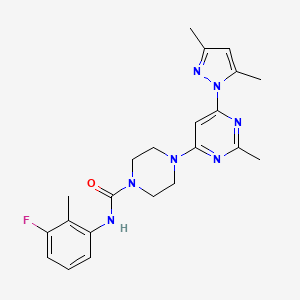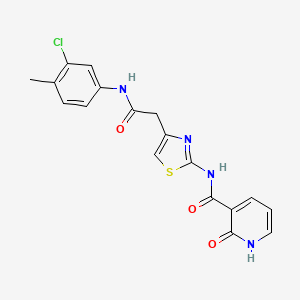
2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine
概要
説明
Synthesis Analysis
The synthesis of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine involves different chemical reactions such as reductive amination, oxidation, and reduction. The compound can be synthesized using a wide range of methods and reagents such as sodium borohydride, hydrogen gas, and palladium catalysts.Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . It is a symmetrical tertiary amine with a molecular formula of C11H15N.科学的研究の応用
Polymerizable Molecules Development
One significant application of the 2,3-dihydro-1H-indene core structure, related to 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine, is in the development of diverse polymerizable molecules (monomers). These monomers are produced through [2 + 2 + 2] cycloaddition reactions of 1,6-diynes and alkynes, catalyzed by specific reagents, yielding a variety of polymerizable molecules with potential applications in materials science (Watanabe et al., 2010).
Advanced Synthesis Techniques
The compound's structural motif, particularly the amine functionality, facilitates novel synthetic routes in organic chemistry. For instance, metal-free photosensitized oxyimination of unactivated alkenes with bifunctional oxime carbonates highlights a method for introducing both amine and alcohol functionalities into alkene feedstocks in a single step, addressing a significant challenge in the synthesis of high-value organic molecules (Patra et al., 2021).
Catalysis and Chemical Transformations
Moreover, research into direct synthesis of amides from alcohols and amines, producing amides and molecular hydrogen as the only products, signifies the role of catalysts in efficient chemical transformations. This process, catalyzed by a ruthenium complex, demonstrates an advanced method for acylating primary amines with alcohols, offering a sustainable approach to amide synthesis (Gunanathan et al., 2007).
Material Science Applications
In the realm of materials science, the functional modification of polymers through amine compounds showcases the utility of such chemical structures in enhancing the properties of materials. Radiation-induced poly vinyl alcohol/acrylic acid (PVA/AAc) hydrogels, modified through condensation with various amines, exhibit increased swelling and thermal stability, suggesting applications in medical fields (Aly & El-Mohdy, 2015).
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been known to interact with various biological targets, contributing to a broad range of chemical and biological properties .
Result of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2,3-dihydro-1H-inden-2-yl)ethan-1-amine . .
特性
IUPAC Name |
2-(2,3-dihydro-1H-inden-2-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTAAFFEAQTQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(dimethylsulfamoyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]boronic acid](/img/structure/B2749809.png)

![9-(furan-2-ylmethyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2749812.png)
![Ethyl 1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B2749813.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2749814.png)

![(4-chlorophenyl){4-[3-(methylthio)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}methanone](/img/structure/B2749817.png)



![1-(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2749824.png)


